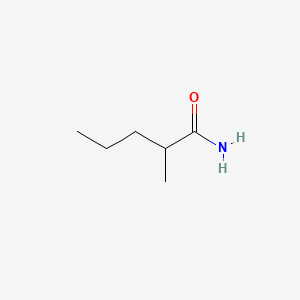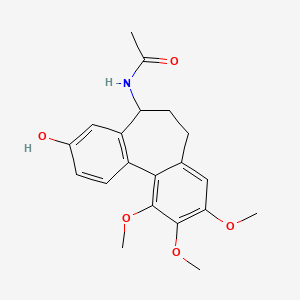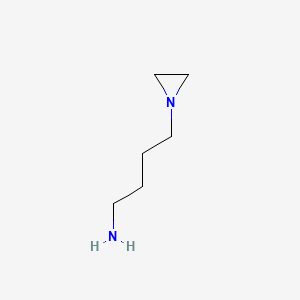
N-(4-Aminobutyl)aziridine
Vue d'ensemble
Description
N-(4-Aminobutyl)aziridine is a chemical compound with the molecular formula C6H14N2 . It is known for its distinctive nitrogen-containing three-membered ring structure .
Synthesis Analysis
Aziridine synthesis typically involves the coupling of amines and alkenes via an electrogenerated dication . A wide range of N-alkyl aziridine products can be obtained through this method . Recent advances in the preparation and reactivity of aziridines have been highlighted, comparing these new strategies with more classical approaches .Molecular Structure Analysis
The molecular structure of N-(4-Aminobutyl)aziridine consists of a three-membered ring containing a nitrogen atom . This structure is similar to that of epoxides, with the oxygen atom replaced by a nitrogen atom .Chemical Reactions Analysis
Aziridines are often found as key intermediates in the preparation of amine building blocks, chiral auxiliaries, industrially important monomers, and medicinally important compounds . They can undergo ring-opening reactions with carbon, sulfur, oxygen, nitrogen, halogen, and other nucleophiles .Physical And Chemical Properties Analysis
N-(4-Aminobutyl)aziridine is a colorless liquid with an ammonia-like odor . It has a molecular weight of 114.189 Da . It is known to enhance the wear resistance, chemical resistance, and toughness of coatings when used as a crosslinker .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Three-Component Reaction and Synthesis of Bioactive Compounds: A novel stereospecific three-component reaction involving aziridines, arynes, and acetonitrile has been developed, leading to the formation of N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These products are useful as precursors and congeners for various bioactive compounds, such as pregabalin and lergotrile (Stephens et al., 2013).
- Synthesis of 3,4-Diaminobutanenitriles and 4-Amino-2-Butenenitriles: The transformation of 1-Arylmethyl-2-(cyanomethyl)aziridines into 4-(N,N-bis(arylmethyl)amino)-3-(pyrrolidin-1-yl)butanenitriles and 4-(N,N-bis(arylmethyl)amino)-2-butenenitriles via 4-(N,N-bis(arylmethyl)amino)-3-bromobutanenitriles has been achieved, demonstrating an innovative approach to synthesizing these compounds (D’hooghe et al., 2007).
Biological Applications
- Inhibition of Diaminopimelic Acid Epimerase: N-(4-Aminobutyl)aziridine has been identified as a potent irreversible inhibitor of diaminopimelic acid epimerase, a bacterial enzyme. This represents a significant discovery in the field of microbiology and could have implications for antibiotic development (Gerhart et al., 1990).
Chemical Biology and Drug Synthesis
- Aziridine Formation in Fungi: The biosynthesis of 2-aminoisobutyric acid in fungi involves a unique aziridine formation pathway, highlighting the biological importance and potential applications of aziridines in natural product chemistry (Bunno et al., 2021).
Advanced Synthetic Applications
- Synthesis of Aziridines and Aminoalcohols: Aziridines have been synthesized from 1,2-cyclic sulfates, demonstrating their versatility as precursors for the synthesis of a wide range of organic compounds. This has implications for the development of new synthetic methodologies in organic chemistry (Lohray et al., 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(aziridin-1-yl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-3-1-2-4-8-5-6-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXPPLODIFVQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178133 | |
| Record name | N-(4-Aminobutyl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminobutyl)aziridine | |
CAS RN |
23545-51-9 | |
| Record name | N-(4-Aminobutyl)aziridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023545519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Aminobutyl)aziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60178133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



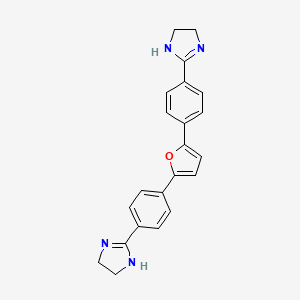




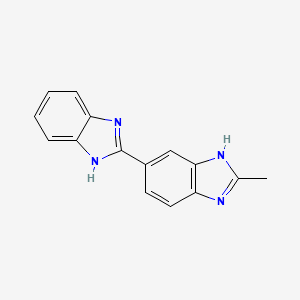
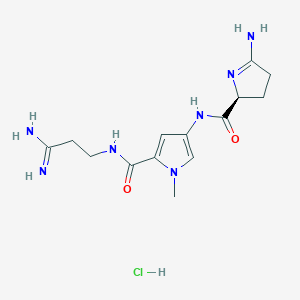
![Cyclopropanecarboxylic acid, 2,2-dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]-, (S)-cyano(3-phenoxyphenyl)methyl ester, (1R,3S)-](/img/structure/B1217328.png)
![Diindeno[1,2,3-cd:1',2',3'-lm]perylene](/img/structure/B1217330.png)
